

# In Vivo Efficacy of ATX-0126 Formulated Therapeutics: A Comparative Analysis

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## Compound of Interest

Compound Name: ATX-0126

Cat. No.: B8265240

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This guide provides a comprehensive comparison of the in vivo efficacy of therapeutics formulated with the novel ionizable lipid, **ATX-0126**. The primary focus of this analysis is the ARCT-154 self-amplifying mRNA (sa-mRNA) COVID-19 vaccine, the most prominent therapeutic utilizing an **ATX-0126**-based lipid nanoparticle (LNP) delivery system. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of clinical and preclinical findings, experimental protocols, and the underlying mechanism of action.

## Executive Summary

**ATX-0126** is a key component of the LNP delivery system for the ARCT-154 sa-mRNA vaccine. Clinical trials have demonstrated this vaccine to be well-tolerated and effective in preventing COVID-19. Notably, in a phase 3b study, ARCT-154 showed a vaccine efficacy of 56.6% against any COVID-19 and 95.3% against severe COVID-19, with the majority of cases attributed to the Delta variant.<sup>[1]</sup> Comparative studies have shown that a booster dose of ARCT-154 elicits a superior and more durable immune response compared to the conventional mRNA vaccine, Comirnaty (BNT162b2).

## Comparative Efficacy of ATX-0126 Formulated ARCT-154

The in vivo efficacy of the **ATX-0126** formulated ARCT-154 vaccine has been rigorously evaluated in extensive clinical trials. The data presented below summarizes the key findings from these studies, offering a direct comparison with other leading COVID-19 vaccines.

## Clinical Efficacy Data

Study Phase	Comparator	Efficacy Endpoint	ARCT-154 (ATX-0126 formulated)	Comparator
Phase 3b	Placebo	Vaccine Efficacy (any COVID-19)	56.6% (95% CI: 48.7–63.3)	-
Phase 3b	Placebo	Vaccine Efficacy (severe COVID-19)	95.3% (95% CI: 80.5–98.9)	-
Phase 3c	ChAdOx1-S	Relative Vaccine Efficacy (any COVID-19)	19.8% higher efficacy	-

## Immunogenicity Data (Booster Dose)

Metric	ARCT-154 (ATX-0126 formulated)	Comirnaty (BNT162b2)
Geometric Mean Titer Ratio (GMT) vs. Wuhan-Hu-1 (Day 29)	1.43 (95% CI: 1.26–1.63)	-
Neutralizing Antibody Seroconversion Rate (4 weeks post-2nd dose)	94.1% (95% CI: 92.1–95.8)	-

## Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide a comprehensive understanding of the study designs.

## ARCT-154 Phase 1/2/3a/3b Integrated Clinical Trial

- Objective: To evaluate the safety, immunogenicity, and efficacy of the ARCT-154 vaccine.
- Study Design: A randomized, observer-blind, placebo-controlled trial conducted in Vietnamese adults.
- Participants: Over 17,000 adults were enrolled across the different phases.
- Intervention: Participants received two 5 µg doses of ARCT-154 or a saline placebo, administered 28 days apart.
- Primary Endpoints:
  - Safety: Unsolicited adverse events (AEs) 28 days after each dose, solicited local and systemic AEs 7 days after each dose, and serious AEs throughout the study.
  - Immunogenicity: Immune response as measured by neutralizing antibodies 28 days after the second dose.
  - Efficacy: Prevention of virologically confirmed COVID-19.[\[1\]](#)
- Results: ARCT-154 was found to be well-tolerated with mainly mild to moderate transient adverse events. The vaccine elicited a robust immune response and demonstrated significant efficacy against COVID-19.[\[1\]](#)

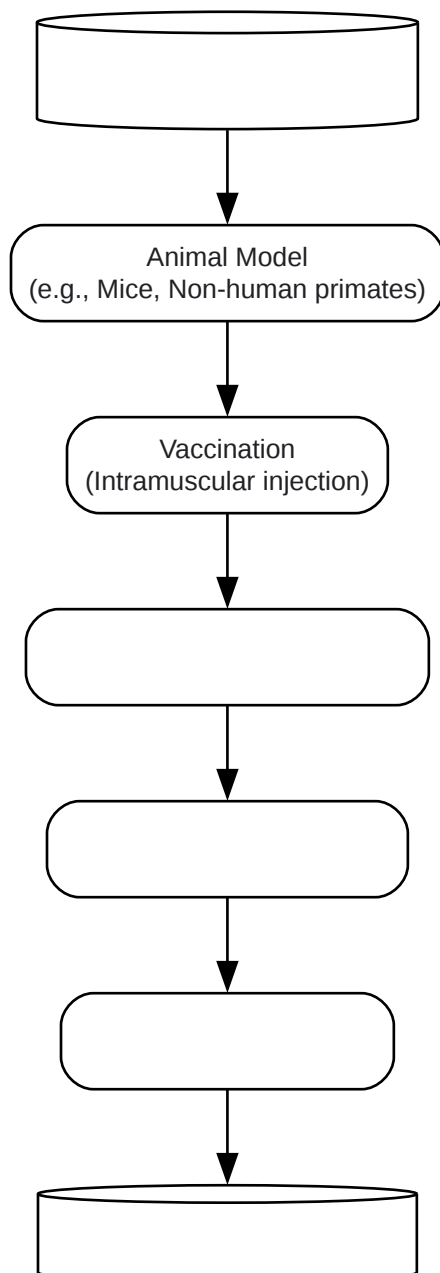
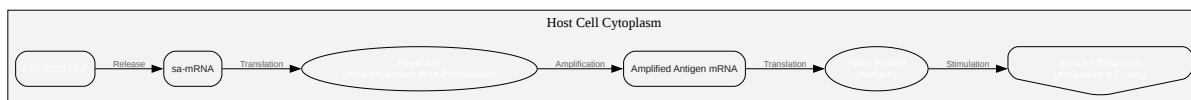
## ARCT-154 Phase 3c Comparative Trial

- Objective: To compare the efficacy of ARCT-154 with the ChAdOx1-S vaccine.
- Study Design: A randomized, controlled trial.
- Key Finding: ARCT-154 demonstrated approximately 19% higher efficacy than the ChAdOx1-S vaccine during a period when Omicron BA.2 and BA.5 were the dominant variants.

## Mechanism of Action and Formulation

### Self-Amplifying mRNA (sa-mRNA) Signaling Pathway

The **ATX-0126**-formulated LNP delivers a self-amplifying mRNA molecule to the host cell cytoplasm. This sa-mRNA not only encodes the target antigen (the SARS-CoV-2 spike protein) but also a viral replicase. The replicase amplifies the mRNA, leading to a higher and more sustained level of antigen production compared to conventional mRNA vaccines. This, in turn, is believed to induce a more potent and durable immune response.



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## References

- 1. Safety, immunogenicity and efficacy of the self-amplifying mRNA ARCT-154 COVID-19 vaccine: pooled phase 1, 2, 3a and 3b randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
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